An In-depth Technical Guide to 2,2-Difluoropropan-1-amine (CAS 868241-48-9)
An In-depth Technical Guide to 2,2-Difluoropropan-1-amine (CAS 868241-48-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Gem-Difluorinated Motifs in Amine Scaffolds
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, provides a unique isostere for carbonyl groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When incorporated into an amine-containing molecule such as 2,2-Difluoropropan-1-amine, this motif presents a valuable building block for the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive technical overview of 2,2-Difluoropropan-1-amine, detailing its properties, synthesis, reactivity, and potential applications for the discerning researcher.
Physicochemical Properties
2,2-Difluoropropan-1-amine is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.[3] The free amine is a volatile and reactive substance.
| Property | Value | Source(s) |
| CAS Number | 868241-48-9 (HCl salt) | [4] |
| Molecular Formula | C₃H₈ClF₂N (HCl salt) | [4] |
| Molecular Weight | 131.55 g/mol (HCl salt) | [4] |
| Appearance | White to off-white solid (HCl salt) | |
| Purity | Typically ≥96% | [4] |
| Storage | Store at room temperature in an inert atmosphere.[4] |
Synthesis and Methodologies
The synthesis of α,α-difluoroamines like 2,2-Difluoropropan-1-amine can be challenging. While specific, detailed public-domain synthesis protocols for this exact molecule are scarce, general strategies for the synthesis of fluorinated amines provide a strong foundation for its preparation.
Conceptual Synthesis Workflow
A plausible synthetic route could involve the reduction of a corresponding nitrile or amide, or the amination of a suitable difluorinated precursor.
Caption: A potential synthetic pathway to 2,2-Difluoropropan-1-amine via amide reduction.
Experimental Protocol: Reduction of 2,2-Difluoropropanamide (Hypothetical)
Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles for amide reduction. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
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Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex at 0 °C.
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Substrate Addition: A solution of 2,2-difluoropropanamide in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water at 0 °C.
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Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,2-difluoropropan-1-amine.
Reactivity and Chemical Behavior
The chemical behavior of 2,2-Difluoropropan-1-amine is dictated by the interplay between the nucleophilic primary amine and the electron-withdrawing gem-difluoro group.
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Nucleophilicity of the Amine: The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. However, the electron-withdrawing effect of the adjacent difluoromethyl group can slightly attenuate its basicity and nucleophilicity compared to non-fluorinated analogs.
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Influence of the Gem-Difluoro Group: The C-F bonds are exceptionally strong, rendering the difluoro moiety metabolically stable.[1][2] This group also imparts a higher lipophilicity to the molecule. The gem-difluoro group can influence the conformation of the molecule due to steric and electronic effects.
Caption: Reactivity profile of 2,2-Difluoropropan-1-amine.
Spectroscopic Characterization (Predicted)
¹H NMR
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-CH₃ group: A triplet in the upfield region (around 1.2-1.6 ppm) due to coupling with the two fluorine atoms.
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-CH₂- group: A triplet adjacent to the amine group (around 2.8-3.2 ppm), also due to coupling with the two fluorine atoms.
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-NH₂ group: A broad singlet (typically 1.0-3.0 ppm) whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.
¹³C NMR
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-CH₃ carbon: A triplet in the aliphatic region (around 20-30 ppm) due to one-bond coupling with the fluorine atoms.
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-CH₂- carbon: A triplet in the aliphatic region (around 40-50 ppm) due to one-bond coupling with the fluorine atoms.
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-CF₂- carbon: A triplet in a more downfield region (around 120-130 ppm) due to the strong deshielding effect of the two fluorine atoms.
¹⁹F NMR
A single signal, likely a quartet, is expected due to coupling with the protons of the adjacent methyl and methylene groups. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.
Infrared (IR) Spectroscopy
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N-H stretch: Two characteristic sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[5]
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N-H bend (scissoring): A band around 1590-1650 cm⁻¹.
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C-F stretch: Strong absorbance bands in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns for primary amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium cation.
Applications in Drug Discovery and Development
The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropan-1-amine a highly attractive building block in medicinal chemistry.
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Metabolic Stability: The replacement of a methylene group with a CF₂ group can block metabolic oxidation at that position, prolonging the half-life of a drug candidate.
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Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
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Conformational Control: The steric and electronic properties of the gem-difluoro group can influence the conformational preferences of a molecule, which can be crucial for optimizing its binding to a biological target.
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Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl or other functional groups, allowing for the fine-tuning of a molecule's electronic properties and binding interactions.
While specific examples of marketed drugs containing the 2,2-difluoropropan-1-amine moiety are not readily identifiable, its structural motifs are present in various patented compounds within the pharmaceutical and agrochemical sectors. Its utility as a pharmaceutical intermediate is noted by chemical suppliers.[6]
Safety and Handling
2,2-Difluoropropan-1-amine hydrochloride is classified as a hazardous substance.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
2,2-Difluoropropan-1-amine represents a valuable and versatile building block for the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. Its unique combination of a primary amine and a gem-difluoro group offers a powerful handle for chemical modification while imparting desirable physicochemical properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development.
References
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]
-
24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]


